4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline is a complex organic compound that features a piperazine ring substituted with a benzyl group and an aniline moiety substituted with a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline typically involves multi-step organic reactions. One common method involves the reaction of 4-benzylpiperazine with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and aniline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or aniline derivatives.
Scientific Research Applications
4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain pathways, leading to biological effects such as cell growth inhibition or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-yl)ethan-1-amine
- 2-(4-benzylpiperazin-1-yl)-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with benzyl and thiophen-2-ylmethyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S/c1-2-5-19(6-3-1)18-24-12-14-25(15-13-24)21-10-8-20(9-11-21)23-17-22-7-4-16-26-22/h1-11,16,23H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEBFAJNWNVGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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